Trimethylsulfonium methyl sulfate

Descripción general

Descripción

Trimethylsulfonium methyl sulfate is an organic compound with the molecular formula (CH₃)₃S(OSO₃CH₃). It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one methyl sulfate group. This compound is known for its utility in various chemical reactions, particularly in the methylenation of aldehydes and ketones to form epoxides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethylsulfonium methyl sulfate can be synthesized through the reaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate. The reaction is typically carried out at elevated temperatures, around 100°C, to yield this compound as the major product . Another method involves the reaction of dimethyl sulfide with methyl hydrogen sulfate, which is formed by the acid-catalyzed conversion of the anion of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dimethyl sulfide and dimethyl sulfate in the presence of a mineral or organic acid. This process is efficient and allows for the recycling of dimethyl sulfide, making it more environmentally friendly .

Análisis De Reacciones Químicas

Methylation Reactions

Trimethylsulfonium methyl sulfate acts as a potent methylating agent in various nucleophilic substitution reactions. The compound facilitates the introduction of methyl groups into substrates such as amines and alcohols.

Table 1: Reactivity of this compound

| Nucleophile | Reaction Type | Observed Rate Constant (M

·s

) |

|-----------------------|--------------------------|------------------------------------------------|

| Dimethylamine | Methylation |

|

| Hydroxylamine | Methylation |

|

| Inorganic Phosphate | Methylation |

|

This table illustrates the relative reactivity of this compound with various nucleophiles, indicating its effectiveness as a methylating agent compared to other compounds like dimethylamine and inorganic phosphate .

Epoxidation Reactions

This compound has been effectively utilized in epoxidation reactions, particularly with carbonyl-containing compounds. The conversion process involves generating dimethylsulfonium methanide from this compound, which subsequently reacts to form epoxides .

Table 2: Epoxidation Reaction Pathways

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Carbonyl Compound | Presence of acid | Epoxide |

| Dimethyl Sulfoxide | High temperature (100°C) | Trimethylsulfonium salt |

The efficiency of this transformation highlights the utility of this compound in synthetic organic chemistry, particularly in creating valuable epoxide intermediates .

Hydrolysis and Decomposition

Hydrolysis of this compound can occur under acidic conditions, leading to the formation of methanol and other by-products. The rate constants for hydrolysis vary significantly based on pH and temperature conditions, with higher rates observed at elevated temperatures (up to 110°C) .

Table 3: Hydrolysis Rate Constants

| Condition | Rate Constant (M

·s

) | Activation Energy (kcal/mol) |

|------------------------------|---------------------------------------|-------------------------------|

| 1 M HCl at 100°C |

| 24.6 |

| Buffered solutions (pH 3-10) | Varies based on buffer concentration | Varies |

These findings suggest that this compound can be hydrolyzed efficiently under specific conditions, which may impact its application in synthetic processes .

Aplicaciones Científicas De Investigación

Organic Synthesis

Methylating Agent

TMSMS is widely recognized as an effective methylating agent in organic chemistry. It facilitates the introduction of methyl groups into various substrates, which is crucial for synthesizing pharmaceuticals and agrochemicals. The ability to modify molecular structures through methylation enhances the biological activity and stability of compounds.

Case Study: Epoxidation Reactions

A notable application of TMSMS is in the epoxidation of carbonyl-containing compounds. For instance, researchers have developed a method where TMSMS is converted into dimethylsulfonium methanide, which subsequently reacts to form epoxides. This process involves the reaction of dimethyl sulfate and dimethyl sulfide in the presence of an acid catalyst, demonstrating TMSMS's efficiency as a reagent in complex organic transformations .

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Epoxidation | Carbonyl compounds | Epoxides | |

| Methylation | Various organic compounds | Methylated products |

Biochemical Research

Methylation Studies

In biochemical research, TMSMS is utilized to study methylation processes that are essential for understanding gene expression and enzyme activity. Methylation plays a significant role in regulating various biological functions, making TMSMS a valuable tool for researchers investigating genetic mechanisms.

Case Study: Urinary Metabolite Analysis

Recent studies have detected trimethylsulfonium ions (TMS) as metabolites of hydrogen sulfide in human urine. This discovery highlights the physiological significance of TMS and its potential role in metabolic pathways involving sulfur compounds. The method developed for detecting TMS involves liquid chromatography coupled with mass spectrometry, showcasing TMS's relevance in clinical research .

Ion Exchange Resins

TMSMS is employed in producing ion exchange resins, which are critical for water purification and chemical separation processes. These resins effectively remove contaminants from water, emphasizing TMS's importance in environmental chemistry.

Energy Storage Technologies

Electrolyte Solutions

Another significant application of TMSMS is its incorporation into electrolyte solutions for batteries and fuel cells. By enhancing conductivity, TMSMS contributes to improved performance and efficiency in energy storage systems. This application is particularly relevant as the demand for efficient energy solutions continues to grow.

Mecanismo De Acción

The mechanism of action of trimethylsulfonium methyl sulfate involves the conversion of its anion into methyl hydrogen sulfate in the presence of an acid. This intermediate then reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate . This process is crucial for its role in methylenation reactions, where it facilitates the formation of epoxides from aldehydes and ketones.

Comparación Con Compuestos Similares

- Trimethylsulfonium iodide

- Trimethylsulfoxonium chloride

- Trimethylsulfoxonium iodide

- Trimethylsulfonium tetrafluoroborate

- Trimethylsulfonium bromide

Comparison: Trimethylsulfonium methyl sulfate is unique in its specific application for methylenation reactions. While other trimethylsulfonium salts like trimethylsulfonium iodide and trimethylsulfonium bromide also have their uses, they do not exhibit the same efficiency in forming epoxides from aldehydes and ketones .

Actividad Biológica

Trimethylsulfonium methyl sulfate (TMSMS) is a quaternary ammonium compound that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores the biological activity of TMSMS, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by data tables and case studies.

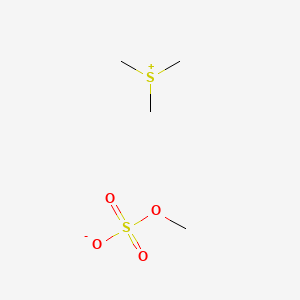

TMSMS is a sulfonium salt characterized by its high reactivity, particularly as an epoxidizing agent. Its structure can be represented as follows:

This compound is synthesized through the reaction of dimethyl sulfide with dimethyl sulfate, forming TMSMS in situ, which is utilized in various chemical reactions, particularly in the formation of epoxides from carbonyl compounds .

The biological activity of TMSMS primarily revolves around its ability to generate reactive intermediates. When TMSMS is subjected to hydrolysis or reacts with nucleophiles, it can form trimethylsulfonium cations, which are highly reactive and can participate in various nucleophilic substitution reactions. This property is leveraged in synthetic organic chemistry to produce epoxides and other functionalized compounds .

1. Epoxidation Reactions

TMSMS has been extensively studied for its role as an epoxidizing agent. It facilitates the conversion of aldehydes and ketones into their corresponding epoxides under mild conditions. For example, the reaction between TMSMS and benzaldehyde in the presence of a strong base yields benzyl epoxide with high efficiency .

2. Toxicity and Safety Profile

Research indicates that TMSMS exhibits varying degrees of toxicity depending on the concentration and exposure duration. Acute toxicity studies have shown that TMSMS can have lethal effects on aquatic organisms at certain concentrations, warranting caution in its use as a pesticide or herbicide . The following table summarizes the toxicity data:

| Organism | LC50 (96h) | Notes |

|---|---|---|

| Daphnia magna | 15 mg/L | Acute toxicity observed |

| Fish (species not specified) | 20 mg/L | Significant mortality at high doses |

| Algae (species not specified) | 25 mg/L | Growth inhibition noted |

3. Potential Therapeutic Applications

TMSMS and its derivatives have shown promise in agricultural applications as growth regulators and fungicides. The oxiranes produced from TMSMS are valuable intermediates for synthesizing compounds with antifungal properties . Additionally, TMSMS has been investigated for its potential use in medicinal chemistry due to its ability to modify biological molecules through selective epoxidation.

Case Study 1: Epoxidation of Carbonyl Compounds

A study conducted by Afonkin et al. demonstrated the efficiency of TMSMS in synthesizing electron-rich aryl oxiranes under phase transfer conditions. The researchers noted that TMSMS provided higher yields compared to traditional reagents when reacting with various carbonyl compounds .

Case Study 2: Toxicity Assessment

A comprehensive assessment by NOAA Trust Species highlighted the acute toxicity of TMSMS on aquatic life. The study emphasized the need for best management practices when utilizing TMSMS in aquatic environments to mitigate ecological risks .

Propiedades

IUPAC Name |

methyl sulfate;trimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXKZXRDXAZQJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)[O-].C[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375389 | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-44-4 | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trimethylsulfonium methyl sulfate facilitate epoxide formation from aldehydes and ketones?

A1: this compound acts as a precursor to the reactive species, dimethylsulfonium methanide. [, ] This methanide acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones. [] This attack leads to the formation of an alkoxide intermediate, which then undergoes an intramolecular cyclization reaction, forming the epoxide ring and expelling dimethyl sulfide as a byproduct. []

Q2: What are the advantages of using this compound over other reagents for epoxide synthesis?

A2: One significant advantage highlighted in the research is the efficient conversion of this compound to dimethylsulfonium methanide. [] This efficiency stems from the use of dimethyl sulfide in the reaction, which acts as both a reactant and a recyclable solvent. [] Additionally, the potassium sulfate byproduct generated during the process is easier to handle and dispose of compared to potassium methyl sulfate, which is produced in alternative synthetic routes. []

Q3: Can you provide an example of a specific epoxide synthesized using this compound and its application?

A3: One research paper describes the synthesis of trimethyl-(2-oxiranyl-2-propenyl)-silane, an epoxide, as a starting material for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. [] This specific reaction utilizes this compound to epoxidize an α,β-unsaturated aldehyde. [] TMM cycloadditions are valuable tools in organic synthesis, enabling the construction of functionalized five-membered rings, which are prevalent in various natural products and pharmaceuticals. []

Q4: Are there any spectroscopic data available to characterize this compound?

A4: While the provided research focuses on the application of this compound, it primarily utilizes 1H NMR spectroscopy to monitor the reaction progress and confirm product formation. [, ] A detailed spectroscopic characterization of this compound itself is not explicitly provided in these papers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.